molecular formula C31H29BrN2O2 B12404410 Bedaquiline impurity 2-d6

Bedaquiline impurity 2-d6

Cat. No.: B12404410
M. Wt: 547.5 g/mol
InChI Key: GOBOQBZOZDRXCQ-QGWZZWPZSA-N
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Description

Bedaquiline impurity 2-d6 is a deuterium-labeled derivative of Bedaquiline, a diarylquinoline agent. Bedaquiline is primarily used to treat multidrug-resistant tuberculosis by inhibiting the Mycobacterium tuberculosis F1FO-ATP synthase through targeting both the c- and ε-subunits . The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic profiles of Bedaquiline.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bedaquiline impurity 2-d6 involves the incorporation of deuterium into the Bedaquiline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Bedaquiline impurity 2-d6 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can lead to the formation of reduced derivatives .

Scientific Research Applications

Bedaquiline impurity 2-d6 has several scientific research applications, including:

Mechanism of Action

Bedaquiline impurity 2-d6 exerts its effects by inhibiting the Mycobacterium tuberculosis F1FO-ATP synthase. This enzyme is essential for the generation of ATP, which is the primary energy source for the bacteria. By inhibiting this enzyme, this compound disrupts the energy production in the bacteria, leading to its death . The molecular targets involved include the c- and ε-subunits of the ATP synthase .

Comparison with Similar Compounds

Bedaquiline impurity 2-d6 is unique due to its deuterium labeling, which allows for the study of the pharmacokinetics and metabolic profiles of Bedaquiline. Similar compounds include:

These similar compounds differ in their chemical structures and isotopic labeling, which affects their pharmacokinetic and metabolic profiles.

Properties

Molecular Formula

C31H29BrN2O2

Molecular Weight

547.5 g/mol

IUPAC Name

(1R,2R)-1-[6-bromo-2-(trideuteriomethoxy)quinolin-3-yl]-2-naphthalen-1-yl-1-phenyl-4-(trideuteriomethylamino)butan-2-ol

InChI

InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31+/m1/s1/i1D3,2D3

InChI Key

GOBOQBZOZDRXCQ-QGWZZWPZSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCC[C@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC([2H])([2H])[2H])O

Canonical SMILES

CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Origin of Product

United States

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